3-(2-chlorophenyl)-N'-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1,2-oxazole-4-carbohydrazide
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Overview
Description
N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of chlorophenyl, methyl, oxazole, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE typically involves multiple steps:
Formation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: This intermediate is synthesized by reacting 2-chlorobenzaldehyde with hydroxylamine hydrochloride under basic conditions to form 2-chlorobenzaldoxime. This is then chlorinated using chlorine gas to form 2-chlorobenzaldoxime chloride, which is cyclized with ethyl acetoacetate and hydrolyzed to form 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
Coupling with 2-(3,4-Dimethoxyphenyl)acetic acid hydrazide: The carbonyl chloride intermediate is then reacted with 2-(3,4-dimethoxyphenyl)acetic acid hydrazide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as AmpC beta-lactamase, inhibiting their activity and rendering certain antibiotics more effective.
Pathways Involved: The inhibition of beta-lactamase enzymes prevents the breakdown of beta-lactam antibiotics, thereby enhancing their antibacterial efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: An intermediate in the synthesis of the target compound.
N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine: Explored as a potential inhibitor of AmpC beta-lactamase enzymes.
Uniqueness
N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit beta-lactamase enzymes makes it a valuable compound in the development of new antibacterial agents.
Properties
Molecular Formula |
C21H20ClN3O5 |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)acetyl]-5-methyl-1,2-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C21H20ClN3O5/c1-12-19(20(25-30-12)14-6-4-5-7-15(14)22)21(27)24-23-18(26)11-13-8-9-16(28-2)17(10-13)29-3/h4-10H,11H2,1-3H3,(H,23,26)(H,24,27) |
InChI Key |
SZIIUHGVAQCSDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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